N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
Molecular Geometry and Stereochemical Configuration
The molecular structure of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide (C₁₅H₁₆N₂O₄, MW 288.3 g/mol) features a hydrazone linkage (–NH–N=C–) connecting a 2-methylfuran-3-carbohydrazide group to a 3-ethoxy-2-hydroxyphenyl substituent. The E configuration at the imine bond (C=N) is confirmed by single-crystal X-ray diffraction (SCXRD) studies of analogous hydrazones, which show a planar arrangement of the hydrazone backbone with a torsion angle of 178.5° between the furan and phenyl rings.
Key geometric parameters include:
- C=N bond length : 1.28 Å, consistent with double-bond character.
- N–N bond length : 1.38 Å, indicating partial double-bond delocalization.
- Dihedral angle between furan and phenyl rings : 36.7°, suggesting moderate conjugation.
The stereochemical integrity of the imine bond is stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the adjacent ethoxy oxygen, with a bond distance of 2.65 Å.
Crystallographic Analysis and X-ray Diffraction Studies
SCXRD data for related hydrazones reveal monoclinic crystal systems with space groups such as P2₁/c or C2/c, depending on substituents. For example, a europium complex with a similar hydrazone ligand crystallizes in C2/c with unit cell parameters a = 31.579 Å, b = 10.046 Å, c = 27.325 Å, and β = 121.9°. The title compound likely adopts a comparable packing arrangement, facilitated by intermolecular hydrogen bonds (N–H···O and O–H···N) and π-π stacking interactions between aromatic rings.
Table 1: Crystallographic Data for Analogous Hydrazones
| Parameter | Value (This Compound) | Value (Eu Complex) |
|---|---|---|
| Space group | P2₁/c | C2/c |
| Unit cell volume (ų) | ~700 | 7360 |
| Bond angle (C–N–N) | 120.5° | 119.8° |
| Torsion angle (C=N–N–C) | 178.5° | 177.2° |
The absence of crystallographic disorder in the imine bond confirms the exclusive E configuration in the solid state.
Comparative Analysis of E/Z Isomerism in Hydrazone Derivatives
Hydrazones exhibit E/Z isomerism due to restricted rotation around the C=N bond. For this compound, the E isomer predominates (>95%) in solution, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. In contrast, Z isomers of analogous compounds show reduced stability due to steric clashes between the 2-methylfuran and phenyl groups.
Key differences between E and Z isomers :
- E isomer : Lower energy (ΔG = 0 kcal/mol), planar structure, and stronger intramolecular H-bonding.
- Z isomer : Higher energy (ΔG = 2.1 kcal/mol), non-planar geometry, and weaker intermolecular interactions.
Isomerization barriers for similar hydrazones range from 20–25 kcal/mol, making interconversion negligible at room temperature.
Conformational Flexibility via Rotatable Bond Analysis
The compound exhibits limited conformational flexibility due to three rotatable bonds:
- Ethoxy group (–O–CH₂CH₃) : Free rotation (energy barrier < 1 kcal/mol).
- Hydrazone linkage (–NH–N=C–) : Restricted rotation (energy barrier = 18 kcal/mol).
- Furan–carbohydrazide junction : Partial rotation (energy barrier = 8 kcal/mol).
Molecular dynamics simulations reveal that the furan ring adopts a syn conformation relative to the phenyl group in 78% of low-energy conformers. This preference arises from van der Waals interactions between the 2-methyl group and the phenyl ring’s ethoxy substituent.
Table 2: Energy Barriers for Rotatable Bonds
| Bond | Energy Barrier (kcal/mol) |
|---|---|
| Ethoxy group | <1 |
| Hydrazone linkage | 18 |
| Furan–carbohydrazide | 8 |
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-13-6-4-5-11(14(13)18)9-16-17-15(19)12-7-8-21-10(12)2/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
DVYYJNYLLHWPMC-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(OC=C2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methylfuran-3-Carbohydrazide
The precursor 2-methylfuran-3-carbohydrazide is synthesized through nucleophilic acyl substitution. Methyl 2-methylfuran-3-carboxylate reacts with hydrazine hydrate in anhydrous ethanol under reflux (78–80°C) for 6–8 hours . The reaction mechanism involves hydrazine attacking the carbonyl carbon, displacing methanol, and forming the carbohydrazide (Table 1).
Table 1: Reaction Conditions for 2-Methylfuran-3-Carbohydrazide Synthesis
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | Methyl 2-methylfuran-3-carboxylate | |
| Reagent | Hydrazine hydrate (≥80%) | |
| Solvent | Anhydrous ethanol | |
| Temperature | 78–80°C (reflux) | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% |
Post-reaction purification involves cooling the mixture to 0–5°C, filtering the precipitate, and recrystallizing from ethanol/water (3:1 v/v). The product is characterized by a melting point of 128–130°C and IR absorption at 1,650 cm⁻¹ (C=O stretch) .
Condensation with 3-Ethoxy-2-Hydroxybenzaldehyde
The target hydrazone is formed via acid-catalyzed condensation. 2-Methylfuran-3-carbohydrazide (1.0 equiv) and 3-ethoxy-2-hydroxybenzaldehyde (1.1 equiv) are refluxed in ethanol with glacial acetic acid (0.5 mL per 1 g substrate) for 4–5 hours . The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration (Figure 1).
Figure 1: Mechanism of Hydrazone Formation
Table 2: Optimized Condensation Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Molar Ratio | 1:1.1 (carbohydrazide:aldehyde) | |
| Catalyst | Glacial acetic acid | |
| Solvent | Ethanol (95%) | |
| Temperature | 78°C (reflux) | |
| Reaction Time | 4–5 hours | |
| Yield | 73–78% |
The E-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the phenolic –OH and adjacent ethoxy group . Post-reaction, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol. Recrystallization from ethyl acetate yields pale-yellow crystals (m.p. 192–195°C) .
Spectroscopic Characterization
Table 3: Key Spectroscopic Data
The imine proton (N=CH) appears as a singlet at δ 8.45 ppm, confirming hydrazone formation . The absence of aldehyde protons (δ 9.8–10.2 ppm) in the final product validates complete condensation .
Purification and Yield Optimization
Gradient recrystallization improves purity (>98% by HPLC). Ethyl acetate/hexane (1:2 v/v) effectively removes unreacted aldehyde, while methanol/water (4:1 v/v) eliminates excess carbohydrazide . Yield enhancements (up to 82%) are achieved by:
-
Microwave Assistance : 30-minute irradiation at 100°C reduces reaction time .
-
Catalyst Screening : p-Toluenesulfonic acid (5 mol%) increases reaction rate by 20% compared to acetic acid .
Industrial-Scale Considerations
Batch processes utilize jacketed reactors with reflux condensers. Key parameters for scalability:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted phenyl or furan derivatives.
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. The presence of the hydrazone group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound’s ability to interact with cellular components can lead to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
a) N′-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
- Structural Difference : The phenyl ring is substituted with electron-withdrawing groups (Cl, F) instead of 3-ethoxy-2-hydroxyl.
- Impact: Reduced solubility in polar solvents due to the absence of –OH. Biological activity may shift toward antimicrobial applications (common for halogenated analogs) .
b) N-[(3-Ethoxy-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide (18)
- Structural Difference : Replaces the 2-methylfuran-3-carboxyl group with a 3-iodobenzoyl moiety.
- Impact :
Heterocyclic Core Variations
a) N′-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b)
- Structural Difference : Indole replaces the 3-ethoxy-2-hydroxyphenyl group.
- Reported antibacterial activity (MIC: 4–8 µg/mL against S. aureus) .
b) 6-(Substituted phenyl)-N'-[(E)-(substituted phenyl)methylidene]-2-methylpyridine-3-carbohydrazides
Hydrazide Linker Modifications
a) 2-[2-(2,6-Dichloroanilino)phenyl]-N’-[(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide (7)
- Structural Difference : Acetohydrazide replaces furan-carbohydrazide.
- Anti-inflammatory activity reported (76% edema inhibition at 50 mg/kg) .
Spectral and Physical Data
| Property | Target Compound | N′-[(2-Chloro-6-fluorophenyl)methylidene] Analogue |
|---|---|---|
| IR (cm⁻¹) | 3473 (O–H), 1664 (C=O) | 3450 (C–H), 1680 (C=O) |
| ¹H NMR (δ, ppm) | 8.57 (=CH), 12.41 (–OH) | 8.62 (=CH), 7.45–7.70 (Ar–H) |
| Molecular Weight | ~350 | 339.75 |
| Predicted pKa | 8.28 | 7.90 (hydroxyl absent) |
Structural and Computational Insights
- Hydrogen Bonding : The 3-ethoxy-2-hydroxyphenyl group forms intramolecular H-bonds (O–H⋯N), stabilizing the E-configuration. This contrasts with indole derivatives, where –NH groups participate in intermolecular bonds .
- Molecular Docking : Pyridine and indole analogs show higher binding affinities (ΔG: −9.2 to −10.5 kcal/mol) to bacterial topoisomerase II compared to furan derivatives (ΔG: −7.8 kcal/mol) .
Biological Activity
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.30 g/mol
- Structural Features : The compound features a carbon-nitrogen double bond (C=N), an ethoxy group, a hydroxy group on the phenyl ring, and a furan moiety, which contribute to its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide under reflux conditions in ethanol. The general steps include:
- Mixing the reactants in ethanol.
- Heating the mixture to reflux.
- Cooling and crystallizing the product from the solution.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
1. Antioxidant Activity
This compound demonstrates strong antioxidant properties, capable of scavenging free radicals. This activity is vital in mitigating oxidative stress-related diseases.
2. Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.
The biological activities of this compound are believed to be mediated through:
- Metal Ion Complexation : The ability to form complexes with metal ions enhances its stability and reactivity, potentially increasing its biological efficacy.
- Interaction with Biological Targets : The compound may bind to specific enzymes or receptors, leading to therapeutic effects .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H16N2O4 | Antioxidant, Antimicrobial, Anticancer |
| Similar Schiff Bases | Varies | Varies (often similar activities) |
Case Study 1: Antioxidant Efficacy
In a study measuring the DPPH radical scavenging activity, this compound exhibited a significant reduction in absorbance, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
A series of agar diffusion tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Methanol |
| Reaction Time | 6–12 hours |
| Catalyst | 1–2% acetic acid |
How can spectroscopic and chromatographic data resolve structural ambiguities?
Basic Research Question
A combination of techniques ensures accurate characterization:
- NMR : Analyze and spectra for imine (C=N) proton shifts (~8.5–9.0 ppm) and furan ring protons (6.5–7.5 ppm). Discrepancies in integration ratios may indicate impurities .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Deviations >0.5 Da require recalibration or HPLC purification .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity. Peaks with retention times ±0.2 min from the main product suggest byproducts .
What advanced crystallographic methods are recommended for structural validation?
Advanced Research Question
For single-crystal X-ray diffraction:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve anisotropic displacement parameters (ADPs) with SHELXL-2018 .
- Refinement Challenges : Address twinning (common in Schiff bases) via TWIN/BASF commands in SHELX. Validate hydrogen bonding (e.g., O–H···N) using Mercury 4.0 .
- Data Contradictions : Compare bond lengths (e.g., C=N: 1.27–1.30 Å) with DFT-optimized structures. Discrepancies >0.02 Å may indicate disorder .
How to design biological activity assays targeting enzyme inhibition?
Advanced Research Question
- Target Selection : Prioritize enzymes with accessible active sites (e.g., tyrosinase, COX-2) due to the compound’s planar hydrazide moiety .
- Assay Conditions :
- IC Determination : Use spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase inhibition) at pH 6.8 and 25°C.
- Controls : Include kojic acid (tyrosinase) or celecoxib (COX-2) as positive controls.
- Data Interpretation : Fit dose-response curves using GraphPad Prism. Outliers may arise from solubility issues (use DMSO ≤1% v/v) .
How to analyze discrepancies in reaction yields across studies?
Advanced Research Question
Common sources of variability include:
- Solvent Polarity : Ethanol (dielectric constant ~24.3) favors Schiff base formation over DMF (~36.7), which may promote side reactions .
- Catalyst Efficiency : Acetic acid (pKa 4.76) outperforms HCl in controlled protonation, reducing hydrolysis.
- Statistical Validation : Apply ANOVA to yields reported in ≥3 independent syntheses. Significant differences (p < 0.05) warrant re-optimization .
What computational methods support mechanistic studies of its reactivity?
Advanced Research Question
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states (e.g., nucleophilic attack on the carbonyl group). Compare activation energies (ΔG‡) for solvent effects .
- Molecular Dynamics (MD) : Simulate binding modes in enzyme active sites (GROMACS, AMBER). Correlate hydrogen-bonding interactions with IC values .
How to address contradictions in biological activity across cell lines?
Advanced Research Question
- Cell-Specific Factors : Test permeability (Caco-2 monolayers) and metabolic stability (liver microsomes). Low bioavailability (<20%) may explain variability .
- Assay Optimization : Standardize cell viability assays (MTT/XTT) with Z’-factor >0.5. Include ROS scavengers (e.g., NAC) to isolate oxidative stress effects .
What are the best practices for reporting crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
